Meta-Chlorine Substitution Provides Distinct Lipophilicity and Electronic Profile Compared to Para Analog
The substitution pattern of the chlorine atom on the benzoyl ring significantly alters the compound's lipophilicity, a critical parameter for membrane permeability and target binding. 1-(3-Chlorobenzoyl)-2-methylpiperazine, with its meta-chlorine, is expected to exhibit a different logP value compared to the para-chloro analog (CAS 1240565-53-0) . While experimental logP data for this specific compound is not available, the calculated XLogP3 value for the structurally related 1-(3-chlorobenzoyl)piperazine is 1.4 . The meta-chloro substitution generally results in a moderately lower lipophilicity than the para position due to differences in molecular dipole moment and electron distribution, which can impact passive diffusion and off-target binding [1].
| Evidence Dimension | Lipophilicity (logP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3: ~1.4 (inferred from analog) |
| Comparator Or Baseline | 1-(4-Chlorobenzoyl)-2-methylpiperazine (para-chloro analog): expected higher logP due to different dipole moment |
| Quantified Difference | Estimated difference: >0.2 log units (class-level inference based on chlorine substitution patterns in piperazine derivatives) [1] |
| Conditions | In silico prediction / literature SAR |
Why This Matters
Lipophilicity differences impact passive membrane permeability, nonspecific protein binding, and overall pharmacokinetic profile; selecting the meta-chloro isomer may be critical for achieving desired tissue distribution in in vivo models.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
